(2S)-2-(Methoxymethyl)azetidine
Overview
Description
(2S)-2-(Methoxymethyl)azetidine: is an organic compound belonging to the azetidine class, characterized by a four-membered ring containing one nitrogen atom The compound’s structure includes a methoxymethyl group attached to the second carbon of the azetidine ring, with the stereochemistry specified as (2S)
Mechanism of Action
Target of Action
Azetidines, the class of compounds to which it belongs, are known to be important in organic synthesis and medicinal chemistry . They are often used as motifs in drug discovery .
Mode of Action
The reactivity of azetidines is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions . This strain-driven character could potentially influence the interaction of (2S)-2-(Methoxymethyl)azetidine with its targets.
Biochemical Pathways
Azetidines are known to be involved in various chemical reactions and processes
Pharmacokinetics
The stability of azetidines, despite their considerable ring strain, suggests they may have favorable pharmacokinetic properties .
Result of Action
Azetidines are known to exhibit unique reactivity due to their ring strain, which could potentially result in specific molecular and cellular effects .
Action Environment
The stability of azetidines suggests they may be resistant to various environmental factors .
Biochemical Analysis
Biochemical Properties
(2S)-2-(Methoxymethyl)azetidine plays a crucial role in various biochemical reactions. Its reactivity is primarily driven by the considerable ring strain inherent to azetidines . This compound interacts with several enzymes, proteins, and other biomolecules, facilitating unique biochemical transformations. For instance, this compound has been shown to interact with nucleophilic organometallic species, enabling selective formation of arylated azetidine intermediates through strain-release mechanisms . These interactions are pivotal in the functionalization of azetidines, making them valuable in synthetic chemistry and drug development .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can affect the stability and reactivity of cellular components, thereby impacting overall cellular function . Additionally, its interactions with specific biomolecules can lead to changes in cellular behavior, highlighting its potential in therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s high ring-strain energy facilitates unique reactivity, allowing it to participate in enzyme inhibition or activation . For example, this compound can undergo strain-release arylations, leading to the formation of functionalized azetidine intermediates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. Research has shown that this compound maintains its stability under specific conditions, allowing for prolonged experimental observations . Long-term effects on cellular function and potential degradation products must be carefully monitored to ensure accurate results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, where specific dosages are required to achieve desired outcomes . At higher doses, this compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in experimental settings . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s unique structure allows it to participate in metabolic flux, influencing metabolite levels and overall metabolic activity . These interactions are essential for understanding the compound’s role in biochemical processes and its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms is vital for optimizing the compound’s therapeutic potential and ensuring targeted delivery to specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Methoxymethyl)azetidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available azetidine or its derivatives.
Methoxymethylation: The key step involves the introduction of the methoxymethyl group. This can be achieved through the reaction of azetidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Stereoselective Synthesis: Ensuring the (2S) configuration may require the use of chiral catalysts or starting materials to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2S)-2-(Methoxymethyl)azetidine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of suitable bases or catalysts.
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(Methoxymethyl)azetidine: has several applications in scientific research:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its azetidine core.
Materials Science: It can be used in the development of novel polymers and materials with unique properties.
Biological Studies: The compound can be employed in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: It may be used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound without the methoxymethyl group.
(2R)-2-(Methoxymethyl)azetidine: The enantiomer of (2S)-2-(Methoxymethyl)azetidine.
N-Methylazetidine: An azetidine derivative with a methyl group on the nitrogen atom.
Uniqueness
Stereochemistry: The (2S) configuration of this compound can result in different biological activity compared to its (2R) enantiomer.
Functional Group: The presence of the methoxymethyl group can enhance the compound’s reactivity and influence its interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2S)-2-(methoxymethyl)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRCXZBQRIAHFW-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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